beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-beta-D-xylopyra nosyl-(1-2)-O-6-deoxy-alpha-L beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-beta-D-xylopyra nosyl-(1-2)-O-6-deoxy-alpha-L
Brand Name: Vulcanchem
CAS No.: 129097-46-7
VCID: VC0163194
InChI: InChI=1S/C34H44O19/c1-14-24(42)26(44)31(53-32-27(45)25(43)21(40)13-48-32)34(49-14)52-30-28(46)33(47-9-8-16-3-6-18(37)20(39)11-16)50-22(12-35)29(30)51-23(41)7-4-15-2-5-17(36)19(38)10-15/h2-7,10-11,14,21-22,24-40,42-46H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O
Molecular Formula: C34H44O19
Molecular Weight: 756.7 g/mol

beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-beta-D-xylopyra nosyl-(1-2)-O-6-deoxy-alpha-L

CAS No.: 129097-46-7

Main Products

VCID: VC0163194

Molecular Formula: C34H44O19

Molecular Weight: 756.7 g/mol

beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-beta-D-xylopyra nosyl-(1-2)-O-6-deoxy-alpha-L - 129097-46-7

CAS No. 129097-46-7
Product Name beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-beta-D-xylopyra nosyl-(1-2)-O-6-deoxy-alpha-L
Molecular Formula C34H44O19
Molecular Weight 756.7 g/mol
IUPAC Name [(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C34H44O19/c1-14-24(42)26(44)31(53-32-27(45)25(43)21(40)13-48-32)34(49-14)52-30-28(46)33(47-9-8-16-3-6-18(37)20(39)11-16)50-22(12-35)29(30)51-23(41)7-4-15-2-5-17(36)19(38)10-15/h2-7,10-11,14,21-22,24-40,42-46H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1
Standard InChIKey UDHCHDJLZGYDDM-UVQMCPPLSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O
Synonyms 3,4-dihydroxy-beta phenylethoxy-O-beta-xylopyranosyl-(1-2)-alpha-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-glucopyranoside
phlinoside B
PubChem Compound 6450096
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator